molecular formula C21H18FN3O2S2 B2544293 N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-33-5

N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Katalognummer: B2544293
CAS-Nummer: 686771-33-5
Molekulargewicht: 427.51
InChI-Schlüssel: PPOGEXGTPACKFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a p-tolyl group at position 3 and a 4-fluorophenyl acetamide moiety linked via a thioether bridge. The fluorine atom enhances electronegativity and bioavailability, while the thienopyrimidinone core provides rigidity and binding affinity to biological targets.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S2/c1-13-2-8-16(9-3-13)25-20(27)19-17(10-11-28-19)24-21(25)29-12-18(26)23-15-6-4-14(22)5-7-15/h2-9H,10-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOGEXGTPACKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine structure with a fluorophenyl group and a p-tolyl substituent. Its molecular formula is C18H19FN2O2SC_{18}H_{19}FN_{2}O_{2}S, with a molecular weight of approximately 357.45 g/mol. The presence of the fluorine atom enhances lipophilicity and bioavailability, which are critical for biological activity.

Research indicates that compounds containing the thieno[3,2-d]pyrimidine moiety can exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit aspartate transcarbamoylase (ATCase) , which plays a crucial role in pyrimidine biosynthesis. This inhibition could lead to reduced proliferation of certain cancer cells or parasites like Plasmodium falciparum .
  • Antimicrobial Activity : Preliminary studies suggest that similar thieno[3,2-d]pyrimidine derivatives exhibit antimicrobial properties against various pathogens. The structural features of N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may contribute to its effectiveness against bacterial and fungal infections .

Biological Activity Data

A summary of the biological activities associated with N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and related compounds is presented in the table below:

Compound NameBiological ActivityReference
N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamidePotential antitumor
N-(4-chlorophenyl)-2-(4-oxo-thieno[3,2-d]pyrimidin)acetamideAntitumor
N-(phenyl)-2-(5-methyl-thieno[3,2-d]pyrimidin)acetamideAntimicrobial
N-(methylphenyl)-2-(6-fluoro-thieno[3,2-d]pyrimidin)acetamideAnti-inflammatory

Case Studies and Research Findings

  • Anticancer Potential : In studies focusing on the inhibition of ATCase in P. falciparum, compounds similar to N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have shown promising results in inhibiting parasite growth at low micromolar concentrations. This suggests potential applications in antimalarial drug development .
  • Antimicrobial Studies : A review of various thieno[3,2-d]pyrimidine derivatives indicated that many exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The unique structural elements of N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide may enhance its efficacy compared to other derivatives .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several derivatives, differing primarily in substituents on the aryl groups and the heterocyclic core. Key comparisons include:

Substituents on the Aryl Group
  • The trifluoromethoxy group is metabolically stable, which may prolong half-life.
  • N-Benzothiazolyl Derivative ():
    Substitution with a 6-methylbenzothiazolyl group introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets. This compound (IWP-3) is reported to inhibit Wnt signaling, highlighting the role of the benzothiazole moiety in target specificity.
Modifications to the Thienopyrimidinone Core
  • Ethyl and Methyl Substituents (): The compound N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide incorporates ethyl and methyl groups on the thienopyrimidine ring. These alkyl groups may enhance metabolic stability by blocking oxidative sites but could reduce conformational flexibility.
  • Hexahydro Derivatives (): Saturation of the thienopyrimidine ring (e.g., hexahydro derivatives) increases solubility but may diminish planar stacking interactions with aromatic residues in enzymes.

Pharmacological and Physicochemical Properties

Compound Name Substituents (R1/R2) Molecular Weight Yield (%) Melting Point (°C) Key Features
Target Compound R1 = p-tolyl, R2 = 4-F-phenyl ~434.5* - - Balanced lipophilicity/bioavailability
N-(4-Trifluoromethoxyphenyl) () R2 = 4-CF3O-phenyl ~474 - - Enhanced metabolic stability
IWP-3 () R2 = 6-methylbenzothiazolyl ~453.5 - - Wnt pathway inhibition
N-(2-Chloro-4-fluorophenyl) () R2 = 2-Cl-4-F-phenyl 474.0 - - High electronegativity
N-(Trichlorophenyl) () R2 = 2,4,6-Cl3-phenyl 379.7 76 >258 Potent but poor solubility

*Estimated based on structural analogs.

  • Solubility : Chlorinated derivatives () exhibit lower aqueous solubility due to increased hydrophobicity.
  • Bioactivity : The benzothiazolyl derivative () demonstrates target-specific inhibition, whereas trifluoromethoxy variants () may favor prolonged action.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this thieno[3,2-d]pyrimidine derivative?

Methodological Answer:
Synthesis involves sequential reactions starting with the thieno[3,2-d]pyrimidine core. Key steps include:

  • Cyclization : Use a base (e.g., K2_2CO3_3) in DMF at 80–100°C to form the pyrimidine ring.
  • Thioether Formation : React the intermediate with mercaptoacetic acid derivatives under inert conditions (N2_2) to introduce the thioacetamide group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.
    Critical Parameters : Control reaction time (8–12 hrs) and stoichiometric ratios (1:1.2 for thiol coupling) to minimize side products .

Basic: What analytical techniques validate the structural integrity of the compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry. For example, the 4-oxo group appears as a singlet at δ 10.08 ppm (NHCO), while aromatic protons integrate for substituents like p-tolyl (δ 7.10–7.40 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 480.6) and fragmentation patterns to rule out impurities .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .

Basic: How do substituents (e.g., 4-fluorophenyl, p-tolyl) influence bioactivity?

Methodological Answer:
Design a structure-activity relationship (SAR) study:

  • Variation of Substituents : Synthesize analogs with halogens (Cl, Br), alkyl groups (methyl, ethyl), or electron-withdrawing groups (NO2_2) on the phenyl rings.
  • Bioassays : Test against enzyme targets (e.g., kinases) or cell lines (cancer, microbial) to compare IC50_{50} values. For example, fluorophenyl groups enhance metabolic stability, while p-tolyl may improve lipophilicity .
    Data Interpretation : Use regression analysis to correlate logP values with activity trends .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Steps include:

  • Replicate Experiments : Test the compound in standardized assays (e.g., ATPase inhibition, MIC for antimicrobials) across multiple labs.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized thioethers) that may interfere with activity .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., docking into kinase active sites) to explain potency variations .

Advanced: What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict CYP450 metabolism sites (e.g., oxidation at the 4-fluorophenyl group) and ProTox-II for toxicity profiling (hepatotoxicity risk) .
  • Metabolite Identification : Simulate Phase I/II transformations (e.g., glucuronidation) using GLORYx and validate with in vitro microsomal assays .

Advanced: How to assess chemical stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 hrs.
  • Light/Temperature Stress : Expose to UV light (254 nm) or 40°C for 72 hrs. Thioether bonds are prone to oxidation; use antioxidants (e.g., BHT) in formulations .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts.
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via dynamic light scattering) to enhance bioavailability .

Advanced: How to design a regioselective synthesis to avoid isomer formation?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the acetamide nitrogen) to control thioether coupling positions .
  • Microwave Synthesis : Use controlled microwave irradiation (100 W, 120°C) to accelerate kinetics and favor desired regioisomers .

Advanced: What in vitro models evaluate metabolic clearance?

Methodological Answer:

  • Hepatocyte Assays : Incubate with primary human hepatocytes (1 µM compound) for 0–4 hrs. Quantify parent compound loss via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to identify enzyme inhibition risks .

Advanced: How to investigate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination Index (CI) : Test with cisplatin (cancer) or fluconazole (antifungal) in checkerboard assays. Calculate CI via CompuSyn software:

    Compound Ratio CI Value Interpretation
    1:10.8Synergy
    1:21.2Antagonism
  • Mechanistic Studies : Use RNA-seq to identify pathways (e.g., apoptosis) enhanced by combination therapy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.